Cas no 450340-80-4 (N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide)
N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
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- N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide
- Benzamide, N-[2-(3-chlorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)-
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- Inchi: 1S/C19H13ClF3N3OS/c20-11-4-3-5-12(8-11)26-17(14-9-28-10-16(14)25-26)24-18(27)13-6-1-2-7-15(13)19(21,22)23/h1-8H,9-10H2,(H,24,27)
- InChI Key: CDEHJRHBHMBMNU-UHFFFAOYSA-N
- SMILES: C(NC1N(C2=CC=CC(Cl)=C2)N=C2CSCC2=1)(=O)C1=CC=CC=C1C(F)(F)F
Experimental Properties
- Density: 1.51±0.1 g/cm3(Predicted)
- Boiling Point: 493.7±45.0 °C(Predicted)
- pka: 11.76±0.20(Predicted)
N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
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| Life Chemicals | F0541-1278-2μmol |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
450340-80-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0541-1278-5μmol |
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450340-80-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0541-1278-10μmol |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
450340-80-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0541-1278-20μmol |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
450340-80-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0541-1278-1mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
450340-80-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0541-1278-2mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
450340-80-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0541-1278-3mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
450340-80-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0541-1278-4mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
450340-80-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0541-1278-5mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
450340-80-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0541-1278-10mg |
N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide |
450340-80-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide Related Literature
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Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide
Comprehensive Overview of N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide (CAS No. 450340-80-4)
The compound N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide (CAS No. 450340-80-4) is a specialized chemical entity that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including a thienopyrazole core and a trifluoromethylbenzamide moiety, make it a promising candidate for various applications. Researchers are particularly interested in its potential as a kinase inhibitor or receptor modulator, given its ability to interact with biological targets selectively.
In recent years, the demand for heterocyclic compounds like N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide has surged due to their versatility in drug discovery. The incorporation of a chlorophenyl group and a trifluoromethyl substituent enhances its lipophilicity and metabolic stability, which are critical factors in optimizing pharmacokinetic profiles. This aligns with the growing trend of designing small molecule therapeutics with improved bioavailability and target specificity.
One of the most frequently searched questions in the scientific community is: "What are the synthetic routes for N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide?" The synthesis typically involves multi-step organic reactions, including cyclization and amide coupling, to construct the thienopyrazole scaffold. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling have been explored to improve yield and efficiency, reflecting the industry's shift toward greener and more sustainable methodologies.
The compound's potential applications extend beyond pharmaceuticals. For instance, its structural motifs are being investigated in agrochemicals for crop protection, addressing global concerns about food security and sustainable agriculture. This resonates with current discussions on precision farming and the need for environmentally friendly pesticides. Additionally, its fluorinated components align with the rising interest in fluorine chemistry, which is pivotal in developing materials with enhanced durability and performance.
Another hot topic is the computational modeling of N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide to predict its binding affinity and interactions with biological targets. Tools like molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses are increasingly used to accelerate drug discovery, reducing reliance on costly and time-consuming experimental trials. This approach is particularly relevant in the era of AI-driven drug design, where machine learning algorithms are revolutionizing the identification of lead compounds.
From a regulatory perspective, the compound's safety profile and toxicological data are under scrutiny to ensure compliance with global standards such as REACH and FDA guidelines. Researchers are also exploring its metabolic pathways to identify potential metabolites and assess their biological activity. These efforts are crucial for addressing public concerns about the long-term effects of synthetic chemicals on human health and the environment.
In summary, N-2-(3-chlorophenyl)-2H,4H,6H-thieno3,4-cpyrazol-3-yl-2-(trifluoromethyl)benzamide (CAS No. 450340-80-4) represents a fascinating intersection of chemistry, biology, and technology. Its multifaceted applications, coupled with ongoing advancements in synthetic and computational methods, position it as a compound of enduring interest in both academic and industrial settings. As research continues to unfold, this molecule may hold the key to addressing some of the most pressing challenges in modern science.
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